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Compound of Interest

Compound Name:
4-Amino-2-chloro-5-

methylpyrimidine

Cat. No.: B014533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-Amino-2-chloro-5-methylpyrimidine. The information presented

herein is essential for the characterization and utilization of this compound as a building block

in the synthesis of pharmaceutical agents. This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for these analytical techniques.

Physicochemical Properties
4-Amino-2-chloro-5-methylpyrimidine is a white to off-white crystalline solid.[1] It is a key

intermediate in the synthesis of various pharmaceutical compounds.[1]

Property Value Source

Molecular Formula C₅H₆ClN₃ [1][2]

Molecular Weight 143.57 g/mol [1][2]

Monoisotopic Mass 143.0250249 Da [1][2]

CAS Number 14394-70-8 [1][2]
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Spectroscopic Data
The following sections present the expected spectroscopic data for 4-Amino-2-chloro-5-
methylpyrimidine. While direct experimental spectra for this specific compound are not readily

available in public databases, the data presented is based on the analysis of structurally similar

compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The expected ¹H and ¹³C NMR chemical shifts for 4-Amino-2-chloro-5-methylpyrimidine in a

suitable deuterated solvent such as DMSO-d₆ are summarized below.

¹H NMR Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.9 Singlet 1H Pyrimidine C6-H

~ 6.5 Broad Singlet 2H -NH₂

~ 2.1 Singlet 3H -CH₃

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 160 C4-NH₂

~ 158 C2-Cl

~ 155 C6

~ 110 C5-CH₃

~ 15 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The

solid-state FTIR spectrum of 4-Amino-2-chloro-5-methylpyrimidine is expected to exhibit the

following characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong, Broad
N-H stretch (asymmetric and

symmetric) of -NH₂

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch of -CH₃

1650 - 1600 Strong N-H bend (scissoring) of -NH₂

1600 - 1450 Medium-Strong
C=C and C=N stretching in

pyrimidine ring

~ 1450 Medium Asymmetric C-H bend of -CH₃

~ 1380 Medium Symmetric C-H bend of -CH₃

850 - 750 Strong C-Cl stretch

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of a compound. For 4-Amino-2-chloro-5-methylpyrimidine, the mass

spectrum would be expected to show a molecular ion peak and several characteristic fragment

ions.

m/z Relative Intensity (%) Assignment

143/145 High
[M]⁺ (Molecular ion) with 3:1

ratio due to ³⁵Cl/³⁷Cl isotopes

128 Moderate [M - CH₃]⁺

108 Moderate [M - Cl]⁺

80 Moderate Further fragmentation
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-chloro-5-
methylpyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in

an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is

typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 4-Amino-2-
chloro-5-methylpyrimidine with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the

empty spectrometer is recorded and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable,

through a gas chromatograph (GC-MS).

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.
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Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

(m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance

of ions as a function of their m/z ratio.

Workflow and Data Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques in characterizing a chemical

compound like 4-Amino-2-chloro-5-methylpyrimidine.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.
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Caption: Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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